Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate
Overview
Description
Ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate is an organic compound belonging to the class of benzodioxines It is characterized by a benzene ring fused with a dioxine ring, which is further substituted with an ethyl ester group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst at ppm levels. This step ensures the formation of the dioxine ring fused with the benzene ring.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction, often using methyl iodide (CH₃I) as the methylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol (C₂H₅OH) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkoxy groups.
Scientific Research Applications
Ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, such as inflammation and cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Comparison with Similar Compounds
Ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate can be compared with other benzodioxine derivatives:
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: Lacks the methyl group at the 2-position.
2,3-Dihydro-1,4-benzodioxine-6-carboxylate: Substitution at a different position on the benzodioxine ring.
Uniqueness
Ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzodioxine derivatives.
Properties
IUPAC Name |
ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-14-12(13)11-8(2)15-9-6-4-5-7-10(9)16-11/h4-8,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHBFGHWBSLFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC2=CC=CC=C2O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293691 | |
Record name | Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67770-59-6 | |
Record name | NSC91517 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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